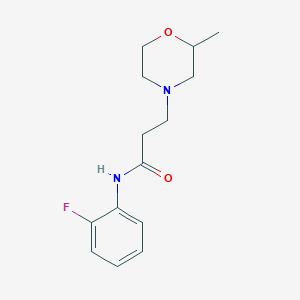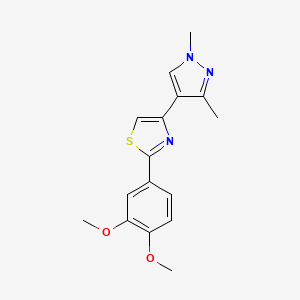![molecular formula C19H17N3O5 B7562825 [2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562825.png)
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as MMOP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of phthalazine derivatives and has been found to exhibit a range of biological activities.
作用机制
The exact mechanism of action of [2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes involved in the synthesis of DNA and RNA, which may contribute to its antitumor activity. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. This compound has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, it has been found to increase the levels of antioxidants in cells, which may contribute to its protective effect against oxidative stress-induced cell damage.
实验室实验的优点和局限性
One of the main advantages of [2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its versatility in scientific research. It can be used in a variety of assays to study its biological activity. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain assays. In addition, the synthesis of this compound can be challenging, and the yield and purity of the compound can vary depending on the method used.
未来方向
There are several future directions for research on [2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the molecular targets of this compound and the mechanisms underlying its biological activity. In addition, further studies are needed to determine the potential of this compound as a therapeutic agent in various diseases.
合成方法
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be synthesized by the reaction of 2-methoxy-5-methylaniline with ethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by a series of chemical reactions. The synthesis of this compound has been optimized over the years, and several methods have been developed to improve the yield and purity of the compound.
科学研究应用
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been shown to have a protective effect against oxidative stress-induced cell damage. In addition, it has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-7-8-15(26-2)14(9-11)20-16(23)10-27-19(25)17-12-5-3-4-6-13(12)18(24)22-21-17/h3-9H,10H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOUQFNRFVJLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide](/img/structure/B7562762.png)
![{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine](/img/structure/B7562765.png)
![N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7562766.png)

![N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide](/img/structure/B7562786.png)
![2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole](/img/structure/B7562793.png)
![N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(pyridin-3-ylmethyl)piperidine-2-carboxamide](/img/structure/B7562816.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B7562819.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B7562831.png)

![[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562841.png)
![2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B7562852.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)
